

# UNC1062: A Potent MERTK Inhibitor for Cancer Research and Drug Development

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## Compound of Interest

Compound Name: UNC1062

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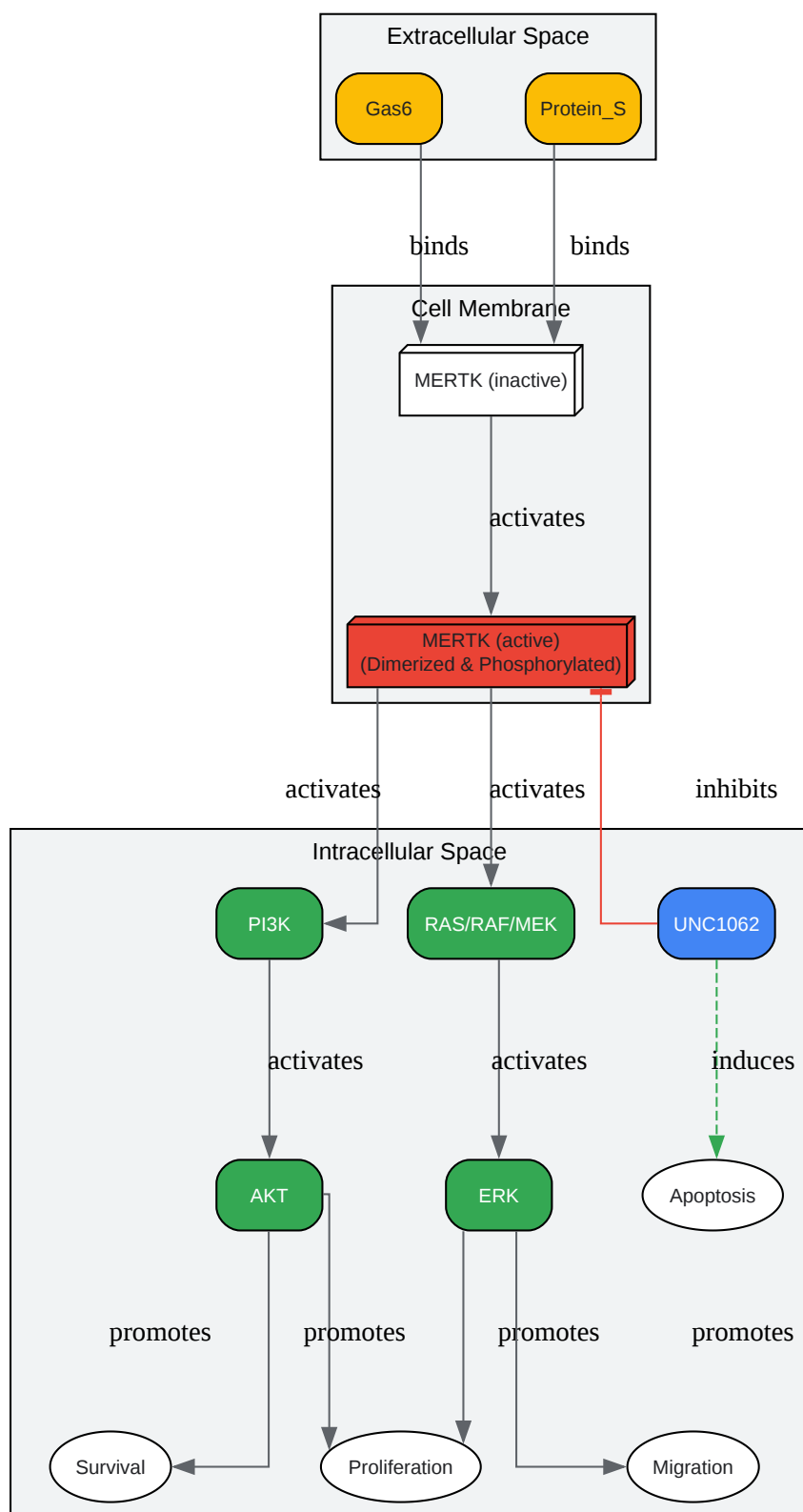
## Introduction

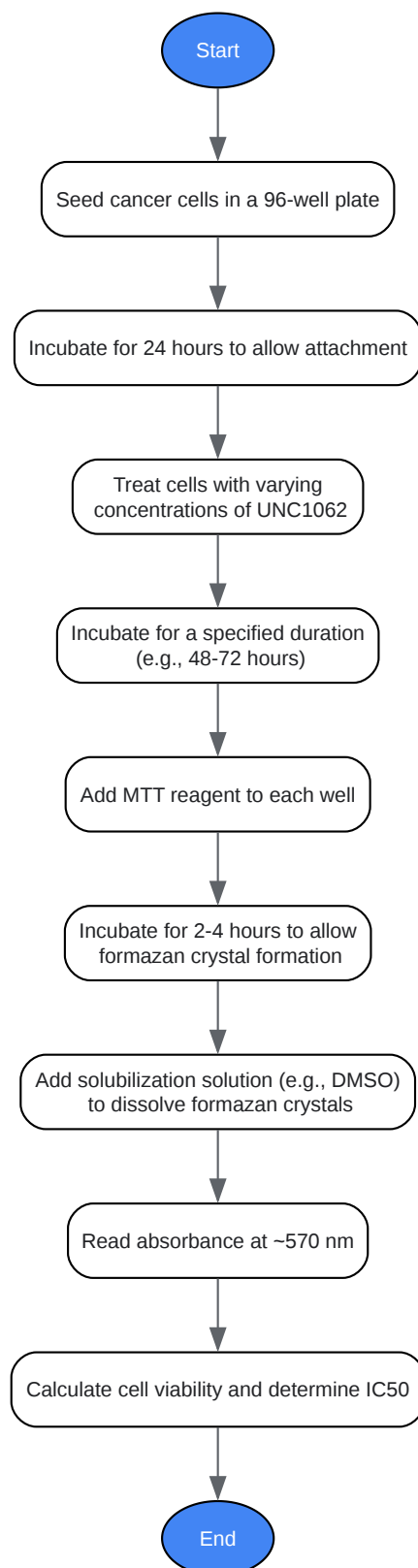
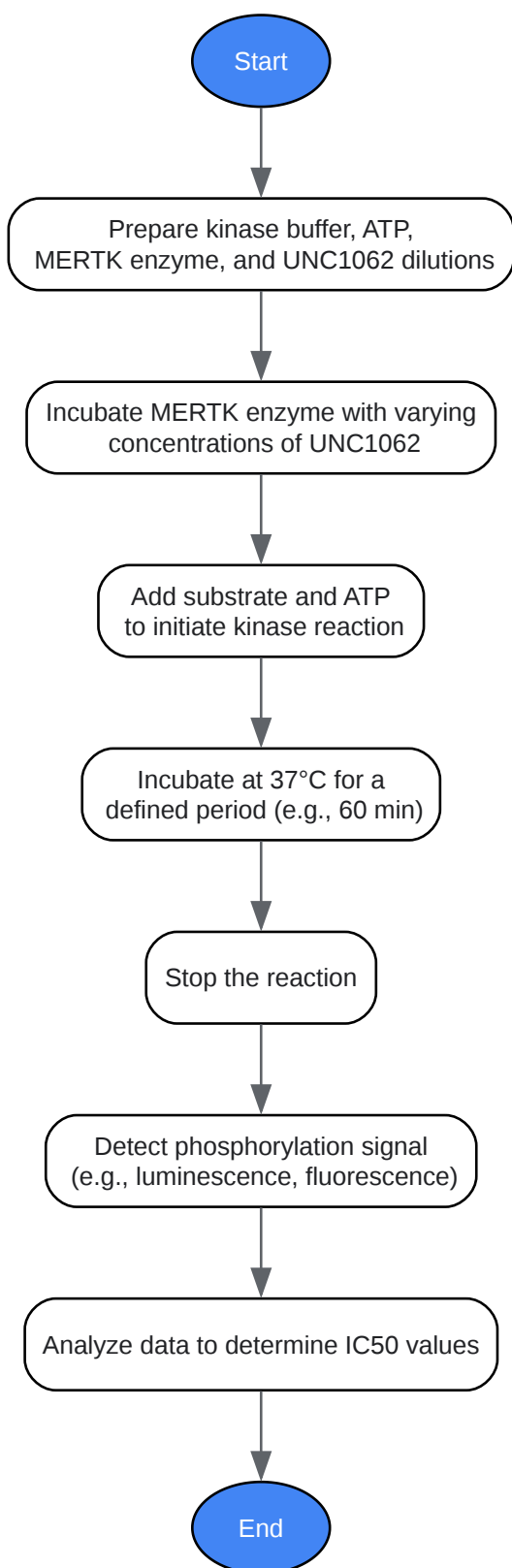
**UNC1062** is a potent and selective small-molecule inhibitor of the MER receptor tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] Aberrant activation of MERTK has been implicated in the pathogenesis of a wide array of human cancers, including acute lymphoblastic and myeloid leukemia, non-small cell lung cancer, and glioblastoma.[1][2] As such, MERTK has emerged as a promising therapeutic target, and **UNC1062** serves as a critical tool for investigating its role in cancer biology and for the development of novel anti-cancer therapies. This technical guide provides a comprehensive overview of **UNC1062**, including its mechanism of action, effects on cancer cells, and detailed experimental protocols.

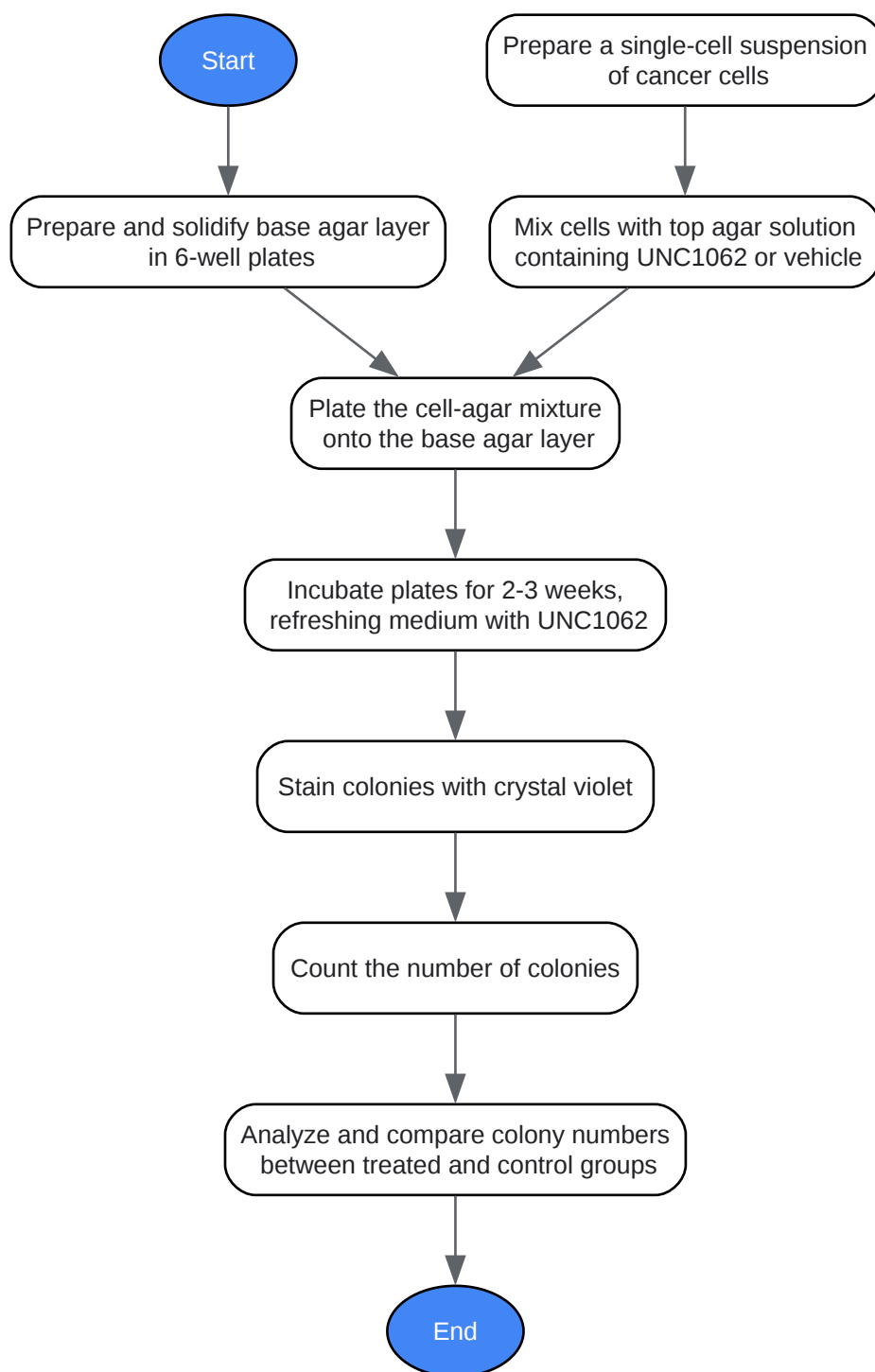
## Core Mechanism of Action: MERTK Inhibition

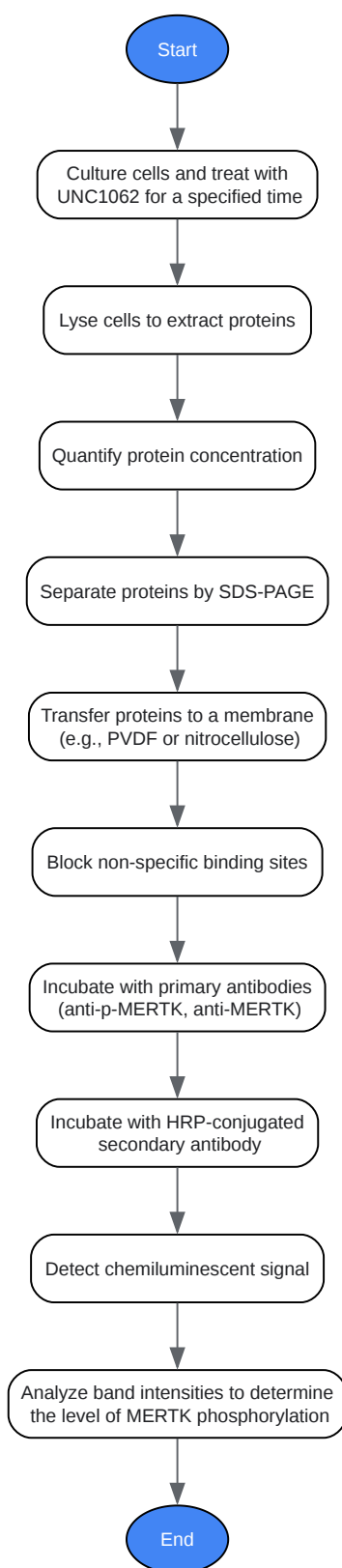
**UNC1062** exerts its anti-cancer effects by directly inhibiting the kinase activity of MERTK.[1][2] MERTK is activated by its ligands, primarily Growth Arrest-Specific 6 (Gas6) and Protein S, leading to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[3][4] This phosphorylation event initiates downstream signaling cascades that promote cell proliferation, survival, and migration.[3][5] **UNC1062** competitively binds to the ATP-binding pocket of the MERTK kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[6]

The primary signaling pathways downstream of MERTK that are inhibited by **UNC1062** include the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[3][7] By blocking these pathways, **UNC1062** effectively curtails the pro-oncogenic signals driven by aberrant MERTK activity.









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Address: 3281 E Guasti Rd

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